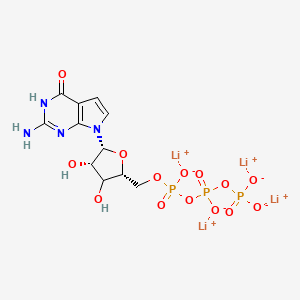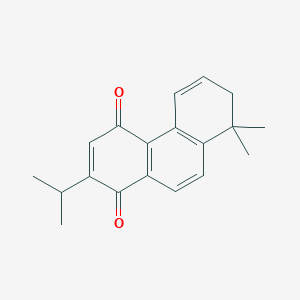
1,4-Phenanthrenedione, 7,8-dihydro-8,8-dimethyl-2-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sibiriquinone A is a diterpene compound isolated from the aerial parts of the plant Veronicastrum sibiricum . This compound has garnered attention due to its significant immunosuppressive activities . Veronicastrum sibiricum, a medicinal plant native to North China, has been traditionally used to treat ailments such as rheumatism, dysentery, and arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of Sibiriquinone A involves the extraction of the petroleum ether-soluble fraction from the aerial parts of Veronicastrum sibiricum . This fraction is then subjected to repeated silica gel column chromatography, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield Sibiriquinone A as a red solid . The molecular formula of Sibiriquinone A is C19H20O2, with a molecular weight of 280.36 .
Industrial Production Methods: Currently, there is no detailed information available on the industrial production methods of Sibiriquinone A. The compound is primarily obtained through the extraction and purification processes mentioned above.
Chemical Reactions Analysis
Types of Reactions: Sibiriquinone A undergoes various chemical reactions, including oxidation and reduction. The compound’s quinone structure allows it to participate in redox reactions, making it an effective oxidizing or dehydrogenating agent .
Common Reagents and Conditions: Common reagents used in the reactions involving Sibiriquinone A include cellular reductases, which facilitate the reduction of quinones to semiquinones or hydroquinones . The conditions for these reactions typically involve the presence of reducing agents and appropriate solvents.
Major Products Formed: The major products formed from the reactions of Sibiriquinone A include semiquinones and hydroquinones, which result from the reduction of the quinone structure .
Scientific Research Applications
Sibiriquinone A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its significant immunosuppressive activity makes it a valuable compound for studying immune responses and developing immunosuppressive therapies .
Mechanism of Action
The mechanism of action of Sibiriquinone A involves its ability to act as an oxidizing or dehydrogenating agent due to its quinone structure . In biological systems, Sibiriquinone A can undergo one or two-electron reduction by cellular reductases, leading to the formation of semiquinones or hydroquinones . These reduced forms of the compound can interact with molecular targets and pathways involved in immune responses, thereby exerting its immunosuppressive effects .
Comparison with Similar Compounds
Sibiriquinone A is similar to other abietane-type diterpenes, such as Sibiriquinone B, which is also isolated from Veronicastrum sibiricum . Both compounds exhibit significant immunosuppressive activities, but Sibiriquinone A is unique due to its specific molecular structure and the presence of a p-quinone ring . Other similar compounds include tritoquinone H, which shares a similar abietane-diterpene structure .
Conclusion
Sibiriquinone A is a diterpene compound with significant immunosuppressive activities, isolated from the aerial parts of Veronicastrum sibiricum. Its preparation involves extraction and purification processes, and it undergoes various chemical reactions, including oxidation and reduction. Sibiriquinone A has several scientific research applications, particularly in immunosuppressive therapy. Its mechanism of action involves redox reactions facilitated by its quinone structure. Compared to similar compounds, Sibiriquinone A is unique due to its specific molecular structure and immunosuppressive properties.
Properties
CAS No. |
723300-08-1 |
|---|---|
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
8,8-dimethyl-2-propan-2-yl-7H-phenanthrene-1,4-dione |
InChI |
InChI=1S/C19H20O2/c1-11(2)14-10-16(20)17-12-6-5-9-19(3,4)15(12)8-7-13(17)18(14)21/h5-8,10-11H,9H2,1-4H3 |
InChI Key |
QLYRTJYMSVNUFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)C2=C(C1=O)C=CC3=C2C=CCC3(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


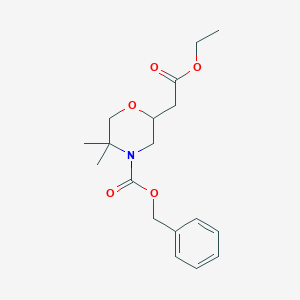
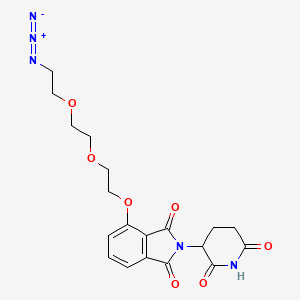
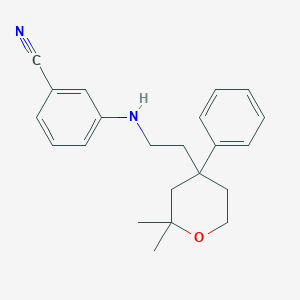
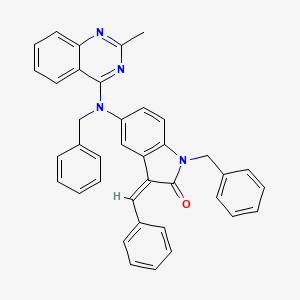

![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)
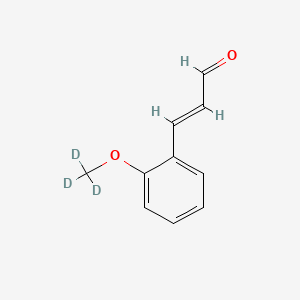

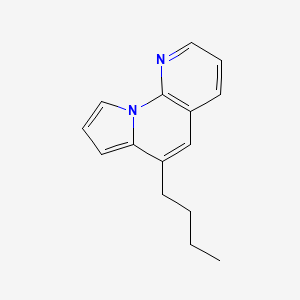
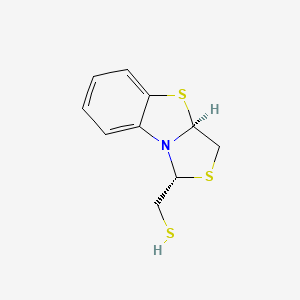
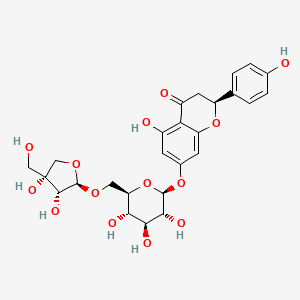
![disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12368573.png)
